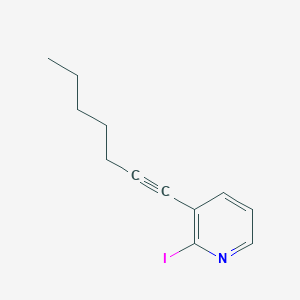
3-(Hept-1-YN-1-YL)-2-iodopyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(Hept-1-YN-1-YL)-2-iodopyridine is an organic compound that belongs to the class of iodopyridines. This compound features a pyridine ring substituted with an iodine atom at the second position and a hept-1-yn-1-yl group at the third position. The presence of both an alkyne and an iodine substituent makes this compound highly reactive and useful in various chemical transformations.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Hept-1-YN-1-YL)-2-iodopyridine typically involves the Sonogashira coupling reaction. This reaction is a palladium-catalyzed cross-coupling between an aryl or vinyl halide and a terminal alkyne. For this compound, the starting materials are 2-iodopyridine and hept-1-yne. The reaction is carried out in the presence of a palladium catalyst (such as Pd(PPh₃)₄) and a copper co-catalyst (CuI) in a solvent like tetrahydrofuran (THF) under an inert atmosphere.
Industrial Production Methods: On an industrial scale, the production of this compound would follow similar synthetic routes but with optimizations for large-scale reactions. This includes using continuous flow reactors to enhance reaction efficiency and yield, as well as employing robust purification techniques like crystallization or chromatography to ensure high purity of the final product.
Types of Reactions:
Substitution Reactions: The iodine atom in this compound can be replaced by various nucleophiles through nucleophilic substitution reactions.
Coupling Reactions: The alkyne group can participate in various coupling reactions, such as Sonogashira, Suzuki, and Heck couplings, to form more complex molecules.
Oxidation and Reduction: The alkyne group can be oxidized to form diketones or reduced to form alkanes or alkenes.
Common Reagents and Conditions:
Substitution: Nucleophiles like amines, thiols, or alkoxides in the presence of a base.
Coupling: Palladium catalysts, copper co-catalysts, and ligands like triphenylphosphine.
Oxidation: Oxidizing agents like potassium permanganate or osmium tetroxide.
Reduction: Reducing agents like hydrogen gas with a palladium catalyst or lithium aluminum hydride.
Major Products:
Substitution: Various substituted pyridines.
Coupling: Complex aromatic compounds.
Oxidation: Diketones or carboxylic acids.
Reduction: Alkanes or alkenes.
Wissenschaftliche Forschungsanwendungen
Chemistry: 3-(Hept-1-YN-1-YL)-2-iodopyridine is used as a building block in organic synthesis, particularly in the formation of complex heterocyclic compounds. Its reactivity makes it valuable in the synthesis of pharmaceuticals and agrochemicals.
Biology and Medicine: In medicinal chemistry, this compound can be used to synthesize molecules with potential biological activity. Its derivatives may exhibit properties such as anti-cancer, anti-inflammatory, or antimicrobial activities.
Industry: In the industrial sector, this compound is used in the production of advanced materials, including polymers and electronic materials. Its ability to undergo various chemical transformations makes it a versatile intermediate in the manufacture of specialty chemicals.
Wirkmechanismus
The mechanism of action of 3-(Hept-1-YN-1-YL)-2-iodopyridine in chemical reactions involves the activation of the alkyne and iodine substituents. The iodine atom can be displaced by nucleophiles, while the alkyne group can participate in coupling reactions to form new carbon-carbon bonds. These transformations are facilitated by the presence of catalysts and specific reaction conditions that promote the desired chemical pathways.
Vergleich Mit ähnlichen Verbindungen
2-Iodopyridine: Lacks the alkyne group, making it less versatile in coupling reactions.
3-(Hept-1-YN-1-YL)-pyridine: Lacks the iodine substituent, reducing its reactivity in substitution reactions.
3-(Phenyl-1-YN-1-YL)-2-iodopyridine: Similar structure but with a phenyl group instead of a heptyl group, which can affect its physical and chemical properties.
Uniqueness: 3-(Hept-1-YN-1-YL)-2-iodopyridine is unique due to the combination of an alkyne and an iodine substituent on the pyridine ring. This dual functionality allows it to participate in a wide range of chemical reactions, making it a valuable compound in synthetic organic chemistry.
Eigenschaften
CAS-Nummer |
919123-76-5 |
|---|---|
Molekularformel |
C12H14IN |
Molekulargewicht |
299.15 g/mol |
IUPAC-Name |
3-hept-1-ynyl-2-iodopyridine |
InChI |
InChI=1S/C12H14IN/c1-2-3-4-5-6-8-11-9-7-10-14-12(11)13/h7,9-10H,2-5H2,1H3 |
InChI-Schlüssel |
JHWKCJZMWYFTHS-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCC#CC1=C(N=CC=C1)I |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


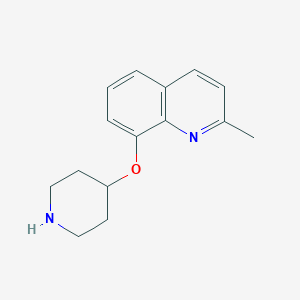
![4-[1-Butyl-7-(Trifluoromethyl)-1h-Indazol-3-Yl]benzene-1,3-Diol](/img/structure/B15174292.png)
![Tert-butyl[(12-methoxy-12-phenyldodecyl)oxy]dimethylsilane](/img/structure/B15174300.png)
![2-Amino-5-{[(3-chloropyrazin-2-yl)amino]methyl}phenol](/img/structure/B15174304.png)

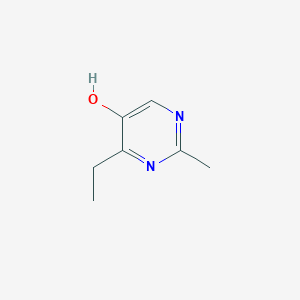
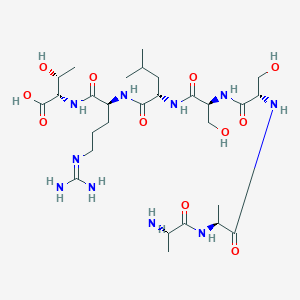
![1,3-Benzenediol, 4-[2-butyl-7-(trifluoroMethyl)-2H-indazol-3-yl]-](/img/structure/B15174356.png)
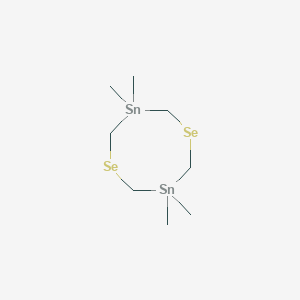
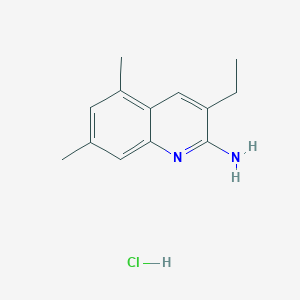
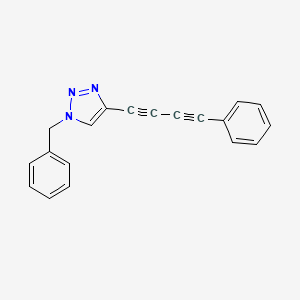
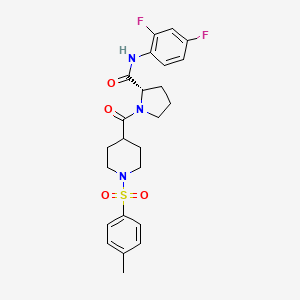
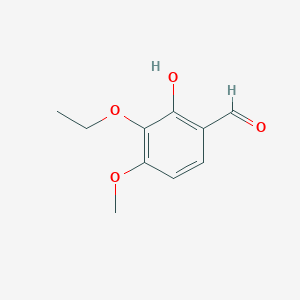
![(1S,2S,4R)-2-[[(Triisopropylsilyl)oxy]methyl]-4-(tritylamino)cyclopentanol](/img/structure/B15174388.png)
